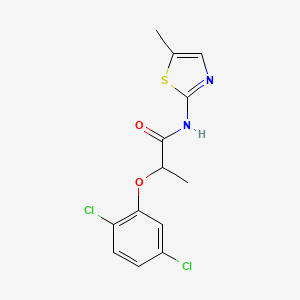
2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Vue d'ensemble
Description
The compound does not directly match any research available in the databases searched. However, compounds with similar structures have been synthesized and studied for various biological activities, including herbicidal, antimicrobial, and potential anticonvulsant effects. These compounds typically involve substituted propanamides and are of interest in the development of new pharmaceuticals and agrochemicals.
Synthesis Analysis
Synthesis of compounds similar to "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide" often involves multi-step reactions starting from substituted phenols or thiazoles. A common strategy includes the use of bromine as a cyclic reagent to achieve the desired ring structures, followed by reactions with various amides or chloropropanoic acid derivatives to introduce the propanamide group (Liu et al., 2008).
Molecular Structure Analysis
Crystallographic studies of related compounds reveal that they can crystallize in various space groups with detailed molecular dimensions. These studies provide insight into the three-dimensional conformation of the molecules, important for understanding their biological activity. The crystal structure analysis usually involves X-ray diffraction techniques to determine the precise arrangement of atoms within the compound (Liu et al., 2008).
Applications De Recherche Scientifique
Chlorophenols in Environmental Science
Chlorophenols, such as those related to "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide," are significant in the study of pollution, especially in relation to their role as precursors to dioxins in municipal solid waste incineration (MSWI). Research by Peng et al. (2016) provides insights into how chlorophenols contribute to the formation of dioxins, which are highly toxic environmental pollutants. This work underscores the environmental impact of chlorophenols and their management in waste incineration processes to minimize dioxin emissions [Peng et al., 2016].
Toxicology and Human Health
Studies on the toxicity of chlorophenoxy herbicides and their environmental behavior offer critical insights into their impact on human and ecosystem health. For instance, Werner et al. (2012) reviewed the sorption behavior of 2,4-D and related phenoxy herbicides, which are structurally similar to "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide." Understanding the environmental fate and interactions of these compounds is essential for assessing their risk and managing their presence in the environment [Werner et al., 2012].
Organic Chemistry and Drug Discovery
The structure of "2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide" implicates it in the field of organic chemistry and drug discovery, particularly concerning the synthesis and application of thiazole derivatives. Leoni et al. (2014) reviewed novel thiazole derivatives, highlighting their broad therapeutic potentials, including antimicrobial, antifungal, and anticancer activities. This research signifies the chemical versatility and potential of thiazole-based compounds in developing new pharmaceuticals [Leoni et al., 2014].
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-7-6-16-13(20-7)17-12(18)8(2)19-11-5-9(14)3-4-10(11)15/h3-6,8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNNSZWCDRQHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)
![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)
![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)
![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)
![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)
![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)
